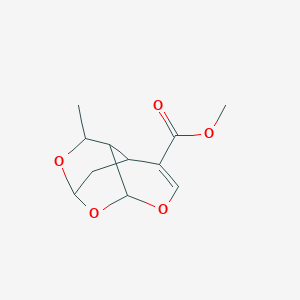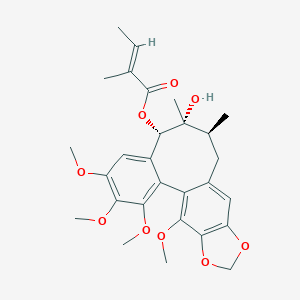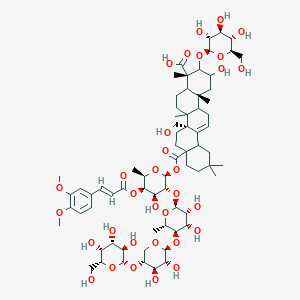
4-(Benzyloxy)-3-methylbutanoic acid
Descripción general
Descripción
4-(Benzyloxy)-3-methylbutanoic acid (also known as 4-Benzyloxy-3-methylbutanoic acid, 4-Bz-3-Me-BuA, and 4-Bz-3-Me-BzA) is a carboxylic acid that has been studied for its potential applications in various scientific research fields. It is a white, water-soluble, crystalline solid that has a melting point of 79-83°C and a boiling point of 250°C. This compound is typically used as a starting material in organic synthesis due to its versatile reactivity.
Aplicaciones Científicas De Investigación
Synthesis of Benzyl Ethers and Esters
Specific Scientific Field
Organic Chemistry
Summary of the Application
The compound 2-Benzyloxy-1-methylpyridinium triflate, which is structurally similar to 4-(Benzyloxy)-3-methylbutanoic acid, is used as a reagent for the synthesis of benzyl ethers and esters .
Methods of Application or Experimental Procedures
A mixture of alcohol, 2-benzyloxy-1-methylpyridinium triflate, and MgO in toluene is cooled in an ice bath, and methyl triflate is added dropwise. The ice bath is then replaced with an oil bath, which is gradually warmed .
Results or Outcomes
Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-1-methylpyridinium triflate .
Synthesis of Chalcones Derivatives
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Chalcones derivatives, which include compounds similar to 4-(Benzyloxy)-3-methylbutanoic acid, have wide applications in pharmaceutical and medicinal chemistry .
Methods of Application or Experimental Procedures
Chalcones derivatives were synthesized by coupling with aromatic substituted aldehyde .
Results or Outcomes
The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra. They were also screened for antimicrobial activity .
Suzuki–Miyaura Coupling
Summary of the Application
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, which are relatively stable, readily prepared and generally environmentally benign .
Methods of Application or Experimental Procedures
The reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Results or Outcomes
More than 1000 tonnes per year of products are manufactured using this method, with the arylboronic acid/aryl chloride coupling as a key step .
Benzylic Oxidations and Reductions
Summary of the Application
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. This is supported by the susceptibility of alkyl side-chains to oxidative degradation .
Methods of Application or Experimental Procedures
Oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
Results or Outcomes
This method is useful in preparing substituted benzoic acids .
Synthesis of Benzyloxybutyryl Esters
Summary of the Application
4-Benzyloxybutyric acid may be used in the synthesis of benzyloxybutyryl (BOB) esters of alcohols .
Methods of Application or Experimental Procedures
This can be achieved by standard acylation techniques or by the Jacobsen asymmetric nucleophilic ring opening of epoxides .
Results or Outcomes
The result is the formation of benzyloxybutyryl esters .
Synthesis of Schiff Base Ligands
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
Compounds containing the –O–CH2– group, similar to 4-(Benzyloxy)-3-methylbutanoic acid, have been used in the synthesis of Schiff base ligands .
Methods of Application or Experimental Procedures
Schiff base ligands are synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various amines .
Results or Outcomes
The synthesized Schiff base ligands have shown potent biological applications .
Propiedades
IUPAC Name |
3-methyl-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWZCMPGYFVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370752 | |
| Record name | 4-(Benzyloxy)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methylbutanoic acid | |
CAS RN |
132437-90-2 | |
| Record name | 4-(Benzyloxy)-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



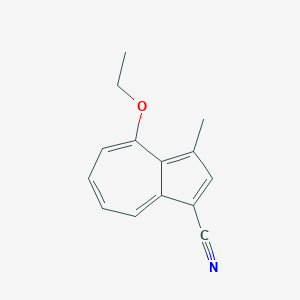
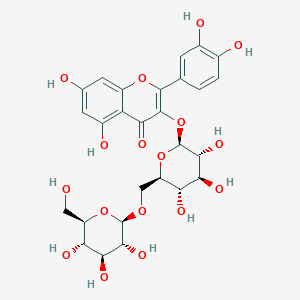
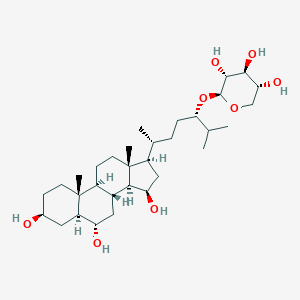

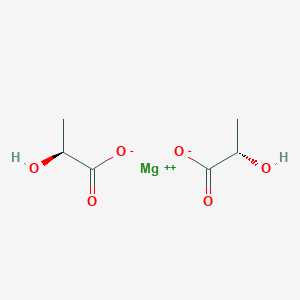
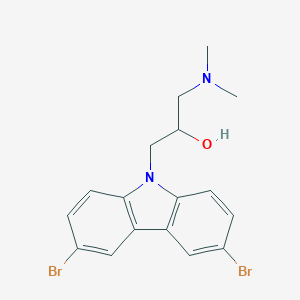
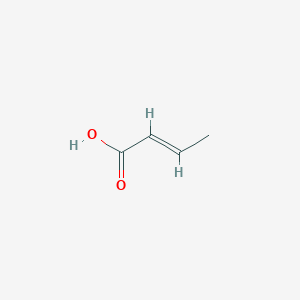
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)


